molecular formula C12H9NO2 B11902961 3-(Isoquinolin-4-yl)acrylic acid

3-(Isoquinolin-4-yl)acrylic acid

Cat. No.: B11902961
M. Wt: 199.20 g/mol
InChI Key: VAYIJIGCUZLGRC-WAYWQWQTSA-N
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Description

3-(Isoquinolin-4-yl)acrylic acid is a heterocyclic acrylic acid derivative featuring an isoquinoline moiety attached to the α-carbon of the acrylic acid backbone. Isoquinoline, a fused bicyclic aromatic system with a nitrogen atom at position 2, confers unique electronic and steric properties to the compound.

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

(Z)-3-isoquinolin-4-ylprop-2-enoic acid

InChI

InChI=1S/C12H9NO2/c14-12(15)6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-8H,(H,14,15)/b6-5-

InChI Key

VAYIJIGCUZLGRC-WAYWQWQTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=NC=C2/C=C\C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isoquinolin-4-yl)acrylic acid can be achieved through several methods. One common approach involves the reaction of isoquinoline with acrylic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and the use of solvents like ethanol or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of 3-(Isoquinolin-4-yl)acrylic acid may involve more efficient and scalable methods. One such method is the Suzuki–Miyaura coupling reaction, which utilizes boronic acids and palladium catalysts to form carbon-carbon bonds. This method is known for its mild reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

3-(Isoquinolin-4-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, such as quinoline carboxylic acids, reduced carboxylic acids, and substituted isoquinolines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-(Isoquinolin-4-yl)acrylic acid may exhibit significant anticancer properties. A study reported the synthesis of various isoquinoline derivatives, which were tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated that several derivatives had IC50_{50} values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory applications. Preliminary studies have shown that isoquinoline derivatives can interact with specific biological targets involved in inflammation pathways. For instance, molecular docking studies indicated that these compounds could bind to Rho-associated coiled-coil containing kinase (ROCK), a key player in inflammatory processes, suggesting their utility as anti-inflammatory agents .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, 3-(Isoquinolin-4-yl)acrylic acid derivatives have been explored for their antimicrobial properties. Isoquinoline-based compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes them promising candidates for developing new antibiotics .

Synthetic Intermediates

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including Michael additions and cross-coupling reactions, to form more complex structures. This versatility is crucial for synthesizing novel compounds with desired biological activities.

Drug Development

The unique properties of 3-(Isoquinolin-4-yl)acrylic acid make it an attractive lead compound in drug discovery programs aimed at developing new therapeutic agents for treating diseases such as cancer and inflammatory disorders. Its ability to be modified chemically allows researchers to optimize pharmacological profiles.

Case Studies and Empirical Data

StudyObjectiveFindings
Study on Anticancer ActivityEvaluate the antiproliferative effects on cancer cell linesDerivatives exhibited IC50_{50} values between 1.9–7.52 μg/mL against HCT-116 and MCF-7 cells
Molecular Docking StudyInvestigate binding affinity with ROCKIndicated potential interactions influencing inflammation pathways
Antimicrobial TestingAssess efficacy against bacterial strainsShowed effectiveness against various pathogens, including mycobacteria

Mechanism of Action

The mechanism of action of 3-(Isoquinolin-4-yl)acrylic acid involves its interaction with specific molecular targets. The isoquinoline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways. The acrylic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular components .

Comparison with Similar Compounds

Key Observations:

  • Isoquinoline vs.
  • Polarity: 3-(Isoquinolin-4-yl)acrylic acid exhibits intermediate polarity (TPSA ~70–75 Ų), making it less polar than sulfamoyl derivatives (TPSA >130 Ų) but more polar than chlorophenyl analogues. This balance may enhance cell permeability while retaining solubility .
  • Hydrogen Bonding: Unlike indole or sulfamoyl derivatives, the isoquinoline moiety lacks hydrogen bond donors, which may reduce interactions with polar enzyme active sites but improve membrane penetration .

Pharmacokinetic Considerations

  • Bioavailability: The isoquinoline moiety may reduce GI absorption compared to smaller phenyl groups (e.g., 3-(4-chlorophenyl)acrylic acid: GI absorption ~85% vs. estimated ~70% for isoquinoline derivatives).

Biological Activity

3-(Isoquinolin-4-yl)acrylic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

3-(Isoquinolin-4-yl)acrylic acid is characterized by the presence of an isoquinoline moiety attached to an acrylic acid structure. The chemical formula can be represented as C12_{12}H9_{9}NO2_2. The unique structure of isoquinoline derivatives contributes to various biological activities, making them a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. Specifically, 3-(Isoquinolin-4-yl)acrylic acid has demonstrated effectiveness against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of 3-(Isoquinolin-4-yl)acrylic acid

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of isoquinoline derivatives. The compound has been shown to inhibit pro-inflammatory cytokines in various cell lines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Study: Inhibition of TNF-α Production
In a study conducted on macrophage cell lines, treatment with 3-(Isoquinolin-4-yl)acrylic acid resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) production. This effect was attributed to the compound's ability to modulate signaling pathways involved in inflammation.

The biological activity of 3-(Isoquinolin-4-yl)acrylic acid can be attributed to its interaction with specific molecular targets. Research suggests that it may act on Toll-like receptors (TLRs), which play a crucial role in the immune response. The compound's binding affinity to TLRs has been confirmed through molecular docking studies, indicating its potential as an immunomodulatory agent .

Toxicity and Safety Profile

While the therapeutic potential of 3-(Isoquinolin-4-yl)acrylic acid is promising, it is essential to evaluate its safety profile. Preliminary toxicity assessments have shown low cytotoxicity in human cell lines at therapeutic concentrations. Further studies are needed to establish a comprehensive safety profile before clinical applications can be considered.

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